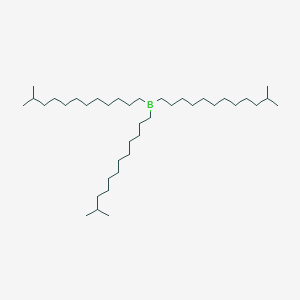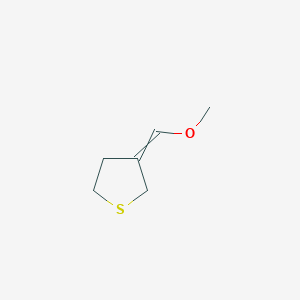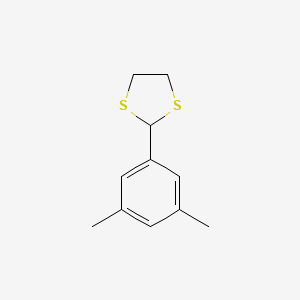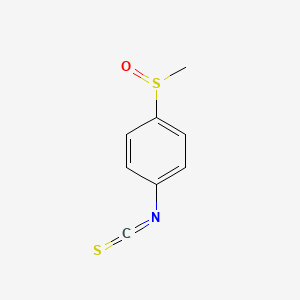
(2,4-Di-tert-butylphenyl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Di-tert-butylphenyl)(phenyl)methanone is an organic compound with the molecular formula C21H26O. It is a ketone derivative where the carbonyl group is bonded to a phenyl group and a 2,4-di-tert-butylphenyl group. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Di-tert-butylphenyl)(phenyl)methanone typically involves Friedel-Crafts acylation. The reaction can be carried out by reacting 2,4-di-tert-butylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Reaction Scheme:
2,4-di-tert-butylbenzoyl chloride+benzeneAlCl3this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
(2,4-Di-tert-butylphenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
(2,4-Di-tert-butylphenyl)(phenyl)methanone has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized as an intermediate in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of (2,4-Di-tert-butylphenyl)(phenyl)methanone involves its interaction with molecular targets through its carbonyl group. The steric hindrance provided by the tert-butyl groups can influence its binding affinity and reactivity. The compound can participate in various pathways, including redox reactions and enzyme inhibition.
類似化合物との比較
Similar Compounds
Tris(2,4-di-tert-butylphenyl)phosphite: An organophosphorus compound used as a stabilizer in polymers.
2,4-Di-tert-butylphenol: Known for its antioxidant properties.
3,3′,5,5′-tetra-tert-butyl-2,2′-dihydroxybiphenylphosphate: Investigated for its cell growth-inhibiting properties.
Uniqueness
(2,4-Di-tert-butylphenyl)(phenyl)methanone is unique due to its specific steric hindrance and reactivity profile. The presence of both phenyl and 2,4-di-tert-butylphenyl groups provides a distinct chemical environment that influences its behavior in various reactions and applications.
特性
CAS番号 |
111959-99-0 |
|---|---|
分子式 |
C21H26O |
分子量 |
294.4 g/mol |
IUPAC名 |
(2,4-ditert-butylphenyl)-phenylmethanone |
InChI |
InChI=1S/C21H26O/c1-20(2,3)16-12-13-17(18(14-16)21(4,5)6)19(22)15-10-8-7-9-11-15/h7-14H,1-6H3 |
InChIキー |
MBMFFMIVHRLGLK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)





![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)
![4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline](/img/structure/B14316901.png)


![1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol](/img/structure/B14316913.png)
